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Compound of Interest

Compound Name:
2-(3-Bromopropoxy)-1,3-

dimethylbenzene

CAS No.: 3245-54-3

Cat. No.: B3259801

Get Quote

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(3-
Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3).

Executive Summary: The Structural Fingerprint
CAS 3245-54-3, chemically identified as 2-(3-Bromopropoxy)-1,3-dimethylbenzene (also

known as 1-bromo-3-(2,6-xylyloxy)propane), serves as a critical alkylating intermediate in the

synthesis of cardiovascular pharmacophores (e.g., Mexiletine analogs) and ether-based

building blocks.

For the analytical chemist, this molecule presents a unique mass spectral challenge:

distinguishing the 2,6-dimethyl substitution pattern from its regioisomers (2,4- or 3,5-dimethyl)

and quantifying trace levels of the starting material, 2,6-Dimethylphenol.

This guide moves beyond basic spectral matching. We analyze the mechanistic fragmentation

pathways driven by the steric crowding of the ortho-methyl groups and the lability of the alkyl-

bromide tail, providing a robust protocol for unambiguous identification.
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Chemical Identity & Properties
Property Specification

Chemical Name 2-(3-Bromopropoxy)-1,3-dimethylbenzene

Common Name 3-Bromopropyl 2,6-xylyl ether

CAS Number 3245-54-3

Molecular Formula C₁₁H₁₅BrO

Exact Mass 242.0306 (⁷⁹Br) / 244.0286 (⁸¹Br)

Structure

A benzene ring with methyls at 1,3; a 3-

bromopropoxy ether at position 2.[1][2][3][4][5]

[6][7][8][9]

Experimental Protocol: GC-MS (EI) & LC-MS (ESI)
To ensure reproducibility, the following parameters are recommended. These maximize the

detection of the molecular ion cluster while promoting diagnostic fragmentation.

A. Sample Preparation
Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).

Concentration: 10 µg/mL (trace analysis) to 1 mg/mL (purity check).

Derivatization: Not required for GC-MS due to the ether cap and lack of labile protons.

B. GC-MS Parameters (Electron Ionization)
Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm, 0.25 µm).

Inlet Temp: 250°C (Split 10:1).

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).
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Ion Source: 230°C, 70 eV.

Scan Range: m/z 40–300.

C. LC-MS Parameters (Electrospray Ionization)
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

Gradient: 50% B to 95% B over 5 mins.

Mode: Positive (+ESI). Note: Ethers protonate weakly; [M+H]+ may be low intensity

compared to [M+Na]+ or [M+NH4]+ adducts.

Fragmentation Analysis: The Mechanism
The Electron Ionization (EI) spectrum of CAS 3245-54-3 is dominated by two competing forces:

the stability of the aromatic ether and the fragility of the C-Br bond.

Key Spectral Features (EI)
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m/z (Ion)
Relative
Abundance

Identity Mechanistic Origin

242 / 244 Medium (~20-30%) [M]⁺•

Molecular Ion.[5][10]

[11] Distinctive 1:1

doublet signature of

Bromine (⁷⁹Br/⁸¹Br).

163 High (~60-80%) [M – Br]⁺

Loss of bromine

radical (•Br).

Formation of the [Ar-

O-(CH₂)₃]⁺ cation.

122 Base Peak (100%) [C₈H₁₀O]⁺•

McLafferty-type

Rearrangement.

Transfer of γ-

hydrogen from propyl

chain to oxygen,

releasing allyl

bromide.

121 High [C₈H₉O]⁺

Loss of H• from m/z

122 or direct

cleavage.

107 Moderate [C₇H₇O]⁺
Loss of methyl from

the xylenol core.

91 Low [C₇H₇]⁺

Tropylium ion

(indicative of

benzyl/alkylbenzene

structure).

The "Ortho Effect" & Base Peak Mechanism
Unlike its 2,4-dimethyl isomer, CAS 3245-54-3 possesses two methyl groups ortho to the ether

linkage. This steric crowding prevents planar rotation, forcing the propyl chain into a

conformation that favors hydrogen transfer.

Pathway:
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Ionization: Removal of an electron from the ether oxygen.

Rearrangement: A hydrogen atom from the γ-carbon (adjacent to Br) transfers to the radical

oxygen.

Cleavage: The C-O bond breaks, releasing neutral allyl bromide (or cyclopropyl bromide)

and leaving the stable 2,6-dimethylphenol radical cation (m/z 122).

This pathway is significantly more favorable than simple homolytic cleavage, making m/z 122

the diagnostic base peak.

Visualization: Fragmentation Pathway
The following diagram illustrates the primary fragmentation routes, highlighting the critical m/z

122 formation.

Key

Molecular Ion [M]+.
m/z 242 / 244

(1:1 Ratio)

[M - Br]+
m/z 163

(Phenoxypropyl Cation)- •Br (Loss of Bromine)

Base Peak [C8H10O]+.
m/z 122

(2,6-Xylenol Ion)

H-Rearrangement
- C3H5Br (Neutral)

Alkyl Bromide Ion
[C3H6Br]+

m/z 121 / 123

C-O Cleavage

- C3H6 (Cyclization/Loss)

Tropylium Type
m/z 91 / 105

- CO / - CH3

Blue: Precursor Red: Diagnostic Base Peak

Click to download full resolution via product page

Caption: Primary EI fragmentation pathways for 2-(3-Bromopropoxy)-1,3-dimethylbenzene,

highlighting the diagnostic rearrangement to m/z 122.
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Comparative Analysis: Alternatives & Impurities
Distinguishing CAS 3245-54-3 from its structural analogs is crucial for QC applications.

Feature
CAS 3245-54-3

(Target)
2,6-Dimethylphenol

(Precursor)

1-(3-

Bromopropoxy)-2,4-

dimethylbenzene

(Isomer)

Molecular Ion 242 / 244 122 242 / 244

Base Peak 122 122 105 or 122 (Variable)

Key Difference
m/z 163 (M-Br) is

prominent.
No Br isotope pattern.

Steric freedom allows

different H-transfers;

ratio of 122/163

differs.

Retention Time Late Eluting Early Eluting

Closely Eluting

(Requires high-res

column)

Mechanism

Double ortho effect

drives specific

rearrangement.

Simple ionization.
Single ortho effect;

less steric strain.

Critical QC Check: If you observe a peak at m/z 122without the accompanying m/z 242/244

cluster or the m/z 163 fragment, your sample is likely the unreacted starting material (2,6-

Dimethylphenol), not the brominated product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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